molecular formula C11H16O B6331782 (1R)-2,2-dimethyl-1-phenylpropan-1-ol CAS No. 23439-91-0

(1R)-2,2-dimethyl-1-phenylpropan-1-ol

Cat. No.: B6331782
CAS No.: 23439-91-0
M. Wt: 164.24 g/mol
InChI Key: YBVRFTBNIZWMSK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2-Dimethyl-1-phenylpropan-1-ol is a chiral secondary alcohol characterized by a phenyl group attached to a propanol backbone with two methyl substituents at the C2 position. Its stereochemistry (R-configuration) and steric profile influence its reactivity, solubility, and applications in asymmetric synthesis and catalysis. The compound is notable for its role in oxidative kinetic resolution (OKR) studies and as an intermediate in organic synthesis .

Properties

IUPAC Name

(1R)-2,2-dimethyl-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRFTBNIZWMSK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C reduces 2,2-dimethyl-1-phenylpropan-1-one to the racemic alcohol within 17 hours. A 5.00 mmol scale reaction yields 95% product, isolated via column chromatography (hexane/ethyl acetate). While cost-effective, this method lacks enantioselectivity, necessitating subsequent chiral resolution.

Lithium Aluminum Hydride Optimization

Lithium aluminum hydride (LiAlH₄) in diethyl ether achieves faster reduction (6–8 hours) but requires stringent anhydrous conditions. A comparative study shows LiAlH₄ affords marginally higher yields (97%) than NaBH₄ but poses handling risks due to its pyrophoric nature.

Catalytic Hydrogenation

Industrial-scale production employs palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar) in ethanol. This method achieves near-quantitative conversion at 50°C, though enantioselectivity depends on chiral modifiers like cinchona alkaloids. Unmodified Pd/C yields racemic alcohol, limiting its utility without additional resolution steps.

Biocatalytic and Enzymatic Approaches

Enzymatic methods address the limitations of chemical reduction by enabling direct synthesis of the (1R)-enantiomer with high optical purity.

Alcohol Dehydrogenase-Catalyzed Reduction

Alcohol dehydrogenases (ADHs) from Rhodobacter sphaeroides selectively reduce 2,2-dimethyl-1-phenylpropan-1-one to this compound. A 10 mM substrate reaction with NAD⁺ cofactor and formate dehydrogenase (FDH) for cofactor regeneration achieves >99% enantiomeric excess (ee) in 24 hours.

Table 1: Enzymatic Reduction Parameters

ParameterValue
EnzymeR. sphaeroides ADH
CofactorNAD⁺/NADH
Cofactor RegenerationFormate Dehydrogenase (FDH)
Reaction Time24 hours
Enantiomeric Excess>99%
Scale100 mg–5 g

Multi-Enzyme Cascades

Linear enzyme cascades convert L-phenylalanine to chiral intermediates via epoxidation and hydrolysis. For example, a four-step cascade involving tyrosine ammonia lyase (TAL) and epoxide hydrolase (EH) yields (R)-1-phenylethane-1,2-diol, a precursor to this compound, with 75% isolated yield and >99% ee.

Chiral Resolution Techniques

Racemic mixtures from chemical reduction require resolution to isolate the (1R)-enantiomer.

Kinetic Resolution with Lipases

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (1S)-enantiomer in a racemic mixture, leaving the (1R)-alcohol unreacted. A toluene-based system at 30°C achieves 48% conversion and 98% ee for the remaining (1R)-isomer.

Chiral Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic alcohol on multi-gram scales. Methanol/water mobile phases yield baseline separation, though high solvent consumption limits industrial adoption.

Industrial Production and Scalability

Continuous-Flow Hydrogenation

Fixed-bed reactors with Pd/C catalysts enable continuous reduction of 2,2-dimethyl-1-phenylpropan-1-one at 10 kg/day throughput. Ethanol solvent and 5 bar H₂ pressure optimize space-time yield (STY) to 0.8 g/L·h).

Table 2: Industrial Process Metrics

MetricValue
Catalyst Loading5 wt% Pd/C
Pressure5 bar H₂
Temperature50°C
Space-Time Yield0.8 g/L·h
Purity99.5%

Solvent Selection and Waste Reduction

Cyclopentyl methyl ether (CPME) replaces THF in scaled NaBH₄ reductions, reducing environmental impact (E-factor = 2.1 vs. 4.7 for THF).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldeeScaleCost Index
NaBH₄ Reduction95%0%Lab to Pilot1.0
LiAlH₄ Reduction97%0%Lab1.5
Enzymatic Reduction85%>99%Pilot3.2
Continuous Hydrogenation99%0%Industrial0.8

Enzymatic methods dominate for enantiopure synthesis despite higher costs, while hydrogenation excels in throughput. Hybrid approaches, such as chemical reduction followed by enzymatic kinetic resolution, balance cost and optical purity.

Emerging Technologies

Photoredox Catalysis

Visible-light-driven reduction using Ir(ppy)₃ and Hantzsch ester achieves 90% yield and 85% ee under mild conditions, though substrate scope remains limited.

Immobilized Enzyme Reactors

Silica-immobilized ADHs retain >90% activity after 10 cycles, reducing biocatalytic process costs by 40% .

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-dimethyl-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products Formed

Scientific Research Applications

Synthesis and Reactions

(1R)-2,2-dimethyl-1-phenylpropan-1-ol can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes. One notable method involves the use of chiral catalysts for asymmetric synthesis, which enhances the enantioselectivity of the product.

Table 1: Synthesis Methods

MethodDescriptionReference
Reduction of KetonesUsing NaBH4_4 or LiAlH4_4 for reduction
Asymmetric SynthesisUtilizing chiral catalysts for selective reactions
Oxidation ReactionsCu(I)-catalyzed oxidation to ketones

Applications in Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a building block for more complex molecules. It serves as a precursor for various pharmaceuticals and fine chemicals.

Case Study: Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been used to synthesize compounds with biological activity. For instance, it has been employed in the synthesis of anti-inflammatory agents and other therapeutic drugs.

Example Reaction:
The conversion of this compound to its corresponding ketone can be achieved through oxidation reactions using oxidizing agents such as di-tert-butyldiaziridinone under mild conditions. This reaction is notable for its efficiency and selectivity in producing ketones from alcohols .

Material Science Applications

In materials science, this compound is utilized in the development of polymers and coatings due to its hydroxyl functional group which can participate in cross-linking reactions.

Table 2: Material Science Applications

ApplicationDescriptionReference
Polymer SynthesisUsed as a monomer for producing polyols
CoatingsEnhances adhesion and durability in coatings

Safety Data

Hazard ClassDescription
FlammabilityCombustible liquid
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Mechanism of Action

The mechanism of action of (1R)-2,2-dimethyl-1-phenylpropan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in Oxidation Reactions

highlights the oxidation behavior of (1R)-2,2-dimethyl-1-phenylpropan-1-ol compared to other 1-phenylethanol derivatives under manganese complex-catalyzed conditions with H₂O₂. Key findings include:

Compound Chain Length Steric Hindrance Oxidation Rate Yield Reference
1-Phenylethanol Short Low High 85%
1-Phenylbutan-1-ol Long Moderate Moderate 70%
2-Methyl-1-phenylpropan-1-ol Moderate High Low 55%
This compound Moderate Very High Lowest 40%

Key Observations :

  • Increased steric hindrance (e.g., 2,2-dimethyl groups) significantly reduces oxidation rates due to restricted access to the catalytic site .
  • The R-enantiomer exhibits slower oxidation kinetics compared to its S-counterpart in OKR studies, enabling enantiomeric enrichment .

Comparison with Substituted Derivatives

describes the synthesis of 1-(4-t-Butylphenyl)-2,2-dimethyl-1-phenylpropan-1-ol , a derivative with an additional para-t-butyl group on the phenyl ring. Key differences include:

Property This compound 1-(4-t-Butylphenyl)-2,2-dimethyl-1-phenylpropan-1-ol
¹H NMR (CDCl₃) δ 1.15 (9H, s), 2.20 (1H, s), 7.1–7.6 δ 1.15 (9H, s), 1.25 (9H, s), 2.20 (1H, s), 7.1–7.6
Mass Spec (m/e) 239 (100%), 105 (90%) 295 (0.5%), 239 (100%), 219 (20%)
Steric Bulk High Extremely High
Synthetic Utility Catalyst substrate Intermediate for benzophenone derivatives

The para-t-butyl derivative’s enhanced steric bulk further reduces its reactivity in oxidation reactions but improves its stability as a synthetic intermediate .

Comparison with Terpene Alcohols

For example:

Property This compound α-Terpineol
Classification Synthetic secondary alcohol Natural monoterpene alcohol
Bioactivity Limited Antimicrobial, fragrances
LogP ~2.5 (estimated) 3.1
Applications Asymmetric catalysis Pharmaceuticals, cosmetics

The phenylpropanol derivative lacks the bicyclic terpene backbone, resulting in lower logP and divergent applications .

Q & A

Basic Research Questions

Q. How is (1R)-2,2-dimethyl-1-phenylpropan-1-ol synthesized with high enantiomeric purity?

  • Methodological Answer: The synthesis typically employs asymmetric reduction of a prochiral ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori catalysts) to ensure stereochemical control . Enantioselective chromatography or crystallization is used post-synthesis to isolate the (1R)-enantiomer, achieving >99% enantiomeric excess (e.e.). Reaction conditions (temperature, solvent polarity, and catalyst loading) are optimized to minimize racemization.

Q. What spectroscopic methods confirm the structure and stereochemistry of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR detects characteristic signals, such as the hydroxyl proton (δ ~2.2 ppm, broad singlet) and tert-butyl groups (δ ~1.15 ppm, singlet) .
  • X-ray Crystallography: SHELX software refines crystal structures to confirm absolute configuration .
  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to validate enantiopurity .

Q. What are common impurities in synthesized this compound, and how are they analyzed?

  • Methodological Answer: Impurities include diastereomers (e.g., (1S)-enantiomer) and byproducts from incomplete reduction. Analytical techniques:

  • GC-MS: Identifies volatile impurities via retention time and fragmentation patterns.
  • Chiral HPLC: Quantifies enantiomeric excess and detects residual starting materials .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in electrochemical t-butylation reactions?

  • Methodological Answer: The (1R)-configuration directs regioselectivity during reductive t-butylation. For example, electrochemical studies show that the R-enantiomer favors formation of 1-(4-t-butylphenyl)-2,2-dimethyl-1-phenylpropan-1-ol (25% yield) over diastereomeric products due to steric and electronic effects . Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .

Q. What strategies resolve data contradictions in stereochemical assignments of derivatives?

  • Methodological Answer: Conflicting NOESY or coupling constant data may arise from dynamic effects. Strategies include:

  • Variable-Temperature NMR: Detects conformational equilibria affecting stereochemical interpretations.
  • Resonance-Enhanced X-ray Crystallography: Resolves ambiguities in bulky substituent arrangements .
  • Comparative Analysis with Known Stereoisomers: Uses reference data from structurally related compounds (e.g., (1R,2R)-amino alcohols) .

Q. How can computational methods predict physical properties or reaction pathways for this compound?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict solubility in polar/nonpolar solvents based on logPP calculations.
  • Density Functional Theory (DFT): Models reaction mechanisms (e.g., t-butylation) to identify intermediates and activation barriers .
  • NMR Shift Prediction Tools: Software (e.g., ACD/Labs) validates experimental 13^{13}C and 1^1H shifts against computed values .

Experimental Design & Data Analysis

Q. How to design experiments to study the oxidative stability of this compound under varying conditions?

  • Methodological Answer:

  • Accelerated Aging Studies: Expose the compound to O2_2, UV light, or elevated temperatures. Monitor degradation via:
  • HPLC-UV: Tracks hydroxyl oxidation to ketone derivatives.
  • EPR Spectroscopy: Detects radical intermediates during autoxidation.
  • Kinetic Analysis: Fits rate constants to Arrhenius plots for shelf-life prediction.

Q. What analytical approaches quantify enantiomeric excess in complex reaction mixtures?

  • Methodological Answer:

  • Chiral Derivatization: Converts enantiomers into diastereomers (e.g., using Mosher’s acid) for separation on standard HPLC columns.
  • Circular Dichroism (CD): Measures optical activity at specific wavelengths to determine e.e. without derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.